4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one
Overview
Description
4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one is a heterocyclic compound that features both pyridazine and pyridine rings. The presence of chlorine and trifluoromethyl groups enhances its chemical stability and biological activity. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that more than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
It is known that trifluoromethylpyridine derivatives are used in the protection of crops from pests , suggesting that they may have pesticidal effects.
Action Environment
It is known that the development of fluorinated organic chemicals, such as this compound, is becoming an increasingly important research topic , suggesting that these factors may be significant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine and 4,5-dichloropyridazine.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-chloro-5-(trifluoromethyl)pyridine is reacted with 4,5-dichloropyridazine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridazine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Agrochemicals: The compound is studied for its use as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.
Material Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: An important intermediate in the synthesis of various agrochemicals.
2-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-dichloro-5-(trifluoromethyl)pyrimidine: Known for its anticancer properties.
Uniqueness
4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one is unique due to the combination of its pyridazine and pyridine rings, along with the presence of both chlorine and trifluoromethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
4,5-dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N3O/c11-6-4-17-18(9(19)8(6)12)7-2-1-5(3-16-7)10(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVQWALTALBCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427696 | |
Record name | 4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89570-57-0 | |
Record name | 4,5-Dichloro-2-[5-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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